molecular formula C21H30O2 B7790925 Pregn-5-en-20-yne-3,17-diol

Pregn-5-en-20-yne-3,17-diol

Cat. No.: B7790925
M. Wt: 314.5 g/mol
InChI Key: VGJUOWGYQZYCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregn-5-en-20-yne-3,17-diol (CAS 1492-41-7), also known as 17α-Ethynylandrost-5-ene-3β,17-diol or Ethinylandrostenediol, is a synthetic steroid compound of significant interest in pharmaceutical and biochemical research . With a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol, it serves as a key intermediate and synthon in the development and study of steroid hormones . This compound is recognized for its multifaceted hormonal activity, functioning as an estrogen, a progestogen (a synthetic progestin), and exhibiting weak androgenic properties . Historically, it was one of the first progestins developed and is closely related to other ethynylated steroids like ethisterone and ethinylestradiol . Its primary research value lies in its role as a precursor and model compound in the investigation of hormonal mechanisms, the synthesis of more complex active pharmaceutical ingredients (APIs) such as Norethindrone, and the study of structure-activity relationships within steroid pharmacology . Researchers utilize this compound strictly for laboratory analysis and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJUOWGYQZYCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3604-60-2
Record name NSC17098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-α-pregn-5-en-20-yne-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Acetylide Formation : Trimethylsilylacetylene (Me₃Si–C≡CH) is deprotonated by n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C under inert atmosphere, generating the lithium acetylide intermediate (Me₃Si–C≡C⁻Li⁺).

  • Nucleophilic Attack : The acetylide attacks the C20 carbonyl group of TMS-protected DHEA (TMS-DHEA), facilitated by palladium catalysis. PdCl₂(PPh₃)₂ serves as the catalyst, enabling the formation of the C20–C≡C bond.

  • Work-Up and Deprotection : The reaction is quenched with methanol, followed by sequential treatment with potassium hydroxide (KOH) and hydrochloric acid (HCl) to remove silyl protecting groups and isolate the diol.

Key Parameters:

  • Temperature : 0°C (Stage 1), 20°C (Stage 2), 40°C (quenching)

  • Catalyst : PdCl₂(PPh₃)₂ (1–2 mol%)

  • Yield : 87% isolated yield after purification

Purification Protocol

The crude product is diluted with water, chilled to 5°C, and filtered to collect the precipitate. Washing with cold methanol-water (50:50) and drying under warm nitrogen achieves a loss-on-drying (LOD) ≤0.5%. This method’s efficiency stems from the stability of the silyl intermediates and the regioselectivity of the palladium catalyst.

Early Industrial-Scale Synthesis via Steroid-Alkyne Coupling

Prior to modern catalytic methods, Mitsubishi Chemical Industries developed a foundational synthesis route (JPS5495553A), focusing on steroid-alkyne coupling without transition metals.

Reaction Overview

The protocol reacts pregnenolone derivatives with terminal alkynes under basic conditions. For example:

  • Substrate : 3,17-Dihydroxypregn-5-en-20-one

  • Alkyne Source : Acetylene gas or monosubstituted acetylenes

  • Base : Alkali metal hydroxides (e.g., NaOH, KOH)

Limitations and Innovations

This method’s reliance on stoichiometric bases and prolonged reaction times led to side reactions, including over-reduction of the triple bond. Subsequent patents (e.g., JPS54145647A) introduced copper(I) iodide as a co-catalyst, reducing reaction times to 6–8 hours.

Comparative Analysis of Synthetic Routes

Parameter Lithium Acetylide Method Industrial Alkaline Method
Catalyst PdCl₂(PPh₃)₂None/CuI
Reaction Time 3–4 hours6–24 hours
Yield 87%Undisclosed
Byproducts Minimal (TMS groups)Over-reduced steroids
Scalability Lab-scaleIndustrial-scale

The palladium-catalyzed method outperforms earlier approaches in yield and selectivity, though the industrial method remains relevant for bulk production.

Chemical Reactions Analysis

Pregn-5-en-20-yne-3,17-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s structure and properties.

    Substitution: The hydroxyl groups at the 3rd and 17th positions can undergo substitution reactions with various reagents to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for esterification .

Scientific Research Applications

Pregn-5-en-20-yne-3,17-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and contraceptive formulations.

    Industry: It is used in the production of various steroid-based pharmaceuticals

Mechanism of Action

The mechanism of action of Pregn-5-en-20-yne-3,17-diol involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in metabolism, immune response, and reproductive functions .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between Pregn-5-en-20-yne-3,17-diol and related steroids:

Compound Name Parent Structure Key Substituents Functional Groups
This compound Pregnane Δ⁵, 20-yne, 3β-OH, 17α-OH Diol, alkyne
Ethinyl estradiol (EE2) Estrane 19-nor, 20-yne, 3-OH, 17α-OH Diol, alkyne, aromatic A-ring
Pregnenolone Pregnane Δ⁵, 3β-OH, 20-one Alcohol, ketone
17α-Methyl-5α-androstane-3β,17β-diol Androstane 17α-methyl, 5α-reduced, 3β-OH, 17β-OH Diol, methyl substitution
5α-Androstane-3β,17-diol Androstane 5α-reduced, 3β-OH, 17-OH Diol

Key Observations :

  • Backbone Differences : Pregnane derivatives (21 carbons) vs. estrane (18 carbons) or androstane (19 carbons) determine receptor specificity. For example, EE2 binds estrogen receptors, while androstane derivatives target androgen pathways .
  • Hydroxylation Patterns : The 3,17-diol configuration is common in bioactive steroids (e.g., estradiol, dihydrotestosterone), but stereochemistry (α/β) and backbone modifications alter activity .
Analytical and Metabolic Comparisons
  • LC-MS/MS Detection : Androstane-3,17-diol is quantified in pregnant women via LC-MS/MS, but this compound’s yne group may require derivatization (e.g., bis-TMS) for optimal ionization, as seen with C19 steroid diols .
  • Metabolism: Androstane diols are fecal metabolites of methyltestosterone, while pregnane derivatives like pregnenolone undergo hydroxylation and ketone reduction. The 20-yne group in this compound likely resists hepatic reduction, prolonging half-life .

Biological Activity

Pregn-5-en-20-yne-3,17-diol is a synthetic steroid compound with the molecular formula C21H30O2C_{21}H_{30}O_2. It is primarily studied for its biological activity and potential therapeutic applications, particularly in the fields of endocrinology and pharmacology. The compound features unique structural characteristics, including hydroxyl groups at the 3rd and 17th positions, which are crucial for its interaction with steroid hormone receptors.

This compound exerts its biological effects primarily through interactions with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression related to various physiological processes, including metabolism, immune response, and reproductive functions.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
19-Nor-17alpha-pregn-5(10)-en-20-yne-3alpha,17beta-diol Lacks methyl group at 19th positionAltered receptor affinity
Ethinyl estradiol Triple bond at 20th positionUsed in contraceptive formulations; strong estrogenic activity

The presence of hydroxyl groups in this compound enhances its binding affinity and specificity for steroid receptors compared to these analogs.

In Vitro Studies

Research has demonstrated that this compound influences cell proliferation and apoptosis in various cell lines. A study utilizing colony-forming assays indicated its potential cytotoxic effects on tumor cells, suggesting a role in cancer therapeutics .

Case Study: Cytotoxicity Assessment

A recent investigation evaluated the cytotoxicity of this compound against several cancer cell lines using the MTT assay. The results were as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.5

These findings indicate that this compound exhibits significant cytotoxicity across different cancer cell types .

Hormonal Effects

This compound has been shown to produce hormonal effects similar to those of natural steroids. In vivo studies revealed that it could induce uterine growth (uterotrophy) and influence reproductive organ development in animal models . This suggests its potential application in hormone replacement therapies.

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in:

  • Hormone Replacement Therapy : Its ability to mimic natural hormones may provide benefits in treating hormonal imbalances.
  • Contraceptive Development : Due to its structural similarities to established contraceptives like ethinyl estradiol.
  • Cancer Treatment : Its cytotoxic properties suggest potential as an anticancer agent.

Future Directions

Further studies are needed to elucidate the full range of biological activities associated with this compound. This includes:

  • Detailed receptor binding studies.
  • Long-term effects on metabolism and endocrine function.
  • Exploration of synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Pregn-5-en-20-yne-3,17-diol?

  • Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products like 3-ethoxy or 3-isopropoxy derivatives observed in related compounds . Structural characterization should combine NMR, mass spectrometry, and X-ray crystallography to confirm stereochemistry (e.g., 17α configuration) and differentiate from analogs such as 19-nor-pregn-5(10)-en-20-yn-3-one . Stability studies under varying pH and temperature conditions are critical to assess degradation pathways .

Q. How can researchers design experiments to evaluate the compound’s interaction with steroidogenic enzymes?

  • Answer : Use in vitro assays with recombinant enzymes (e.g., CYP17A1, 3β-HSD) to measure kinetic parameters (KmK_m, VmaxV_{max}). Pre-test/post-test designs with control groups (e.g., inhibition studies) can isolate enzymatic effects . Include validation steps via LC-MS to detect metabolites like 3-keto derivatives, referencing Pharmacopeial standards for purity thresholds .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

  • Answer : Link research to steroid receptor theory (e.g., progesterone receptor modulation) or metabolic pathway analysis (e.g., competitive inhibition models). Theoretical frameworks inform hypothesis generation, such as predicting antagonistic effects on 17α-hydroxylase activity .

Advanced Research Questions

Q. How can contradictions in reported metabolic half-lives of this compound across species be resolved?

  • Answer : Apply factorial design to test variables like species-specific cytochrome P450 expression, dosing regimens, and tissue distribution. Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling and interspecies scaling factors . Address discrepancies via meta-analysis of preclinical data, adhering to NIH reporting guidelines .

Q. What advanced methodologies enable the detection of trace impurities in synthesized batches?

  • Answer : Implement hyphenated techniques like UPLC-QTOF-MS for high-resolution impurity profiling. Compare results against Pharmacopeial reference standards (e.g., 3-ethoxy or 3-isopropoxy contaminants) . Use statistical tools (e.g., PCA) to distinguish batch-to-batch variability from systematic synthesis errors .

Q. How can AI-driven models optimize experimental design for studying structure-activity relationships (SAR)?

  • Answer : Train machine learning algorithms on existing SAR data (e.g., substituent effects at C3/C17) to predict novel analogs. Integrate COMSOL Multiphysics for simulating molecular interactions, reducing trial-and-error in wet-lab experiments . Validate predictions via in silico docking studies targeting steroid-binding domains .

Q. What strategies address ethical and methodological challenges in linking preclinical data to human trials?

  • Answer : Use translational frameworks that align preclinical models (e.g., humanized mouse models) with clinical endpoints. Secure informed consent for biomarker studies and adhere to FAIR data principles for interoperability . Pilot studies should assess cross-species relevance of metabolic pathways .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in receptor binding assays?

  • Answer : Employ Bland-Altman plots to assess inter-lab variability. Replicate experiments using standardized protocols (e.g., cell lines, buffer conditions) from Pharmacopeial guidelines . Advanced statistical models (e.g., mixed-effects regression) can account for batch effects or instrument calibration drift .

Q. What multi-omics approaches elucidate the compound’s role in endocrine disruption?

  • Answer : Combine transcriptomics (RNA-seq of steroidogenic tissues) with proteomics (LC-MS/MS of enzyme expression) and metabolomics (NMR of urine/plasma). Systems biology frameworks integrate these layers to identify pathway crosstalk or compensatory mechanisms .

Tables for Key Reference Data

Property Method Reference Standard Source ID
Stereochemical confirmationX-ray crystallography19-Northis compound (17α)
Metabolic stabilityLC-MS/MS (t₁/₂ in liver microsomes)NIH preclinical guidelines
Enzyme inhibition (IC₅₀)Fluorescence polarization assaysPharmacopeial analog (3-keto derivative)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.